Product packaging for 1-(Trifluoromethyl)naphthalene-7-methanol(Cat. No.:)

1-(Trifluoromethyl)naphthalene-7-methanol

Cat. No.: B11883617
M. Wt: 226.19 g/mol
InChI Key: XYKKQKDRJDYROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Fluorine in Organic Molecules for Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.govtandfonline.com Fluorine, being the most electronegative element, imparts unique properties to a carbon scaffold that are often beneficial for biological applications. tandfonline.comresearchgate.net The introduction of a fluorine atom or a trifluoromethyl group (-CF3) can significantly alter a molecule's pharmacokinetic and physicochemical properties. nih.gov

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug molecule in the body. tandfonline.com

Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. benthamscience.comontosight.ai

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors. nih.govbenthamscience.com

Conformational Control: The size and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. researchgate.net

These attributes have led to a significant increase in the number of fluorinated drugs approved by regulatory agencies like the FDA. researchgate.netnih.gov

Key Physicochemical Effects of Fluorination
PropertyEffect of FluorinationConsequence in Drug Design
Metabolic StabilityIncreasedLonger drug half-life
LipophilicityIncreasedEnhanced membrane permeability
Binding AffinityCan be enhancedImproved potency
pKaCan be alteredModified ionization at physiological pH

Overview of Naphthalene-Derived Scaffolds in Advanced Organic Synthesis

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is a versatile scaffold in organic synthesis. ijpsjournal.com Its rigid, planar structure and the ability to be functionalized at various positions make it an attractive starting point for the construction of complex molecules. chemistryviews.orgnih.gov Naphthalene derivatives have found applications in a wide range of fields, from pharmaceuticals to materials science. ontosight.ainih.gov

In medicinal chemistry, the naphthalene core is present in a number of approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.combiointerfaceresearch.com The ability to introduce substituents at different positions on the naphthalene rings allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. ontosight.ai

The synthesis of polysubstituted naphthalene derivatives is an active area of research, with methodologies being developed to achieve regioselective functionalization. nih.gov These synthetic advancements provide access to a diverse range of naphthalene-based compounds for further investigation. chemistryviews.org

Structural Elucidation Challenges in Complex Fluorinated Polycyclic Systems

The structural characterization of complex organic molecules heavily relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. While powerful, the analysis of fluorinated polycyclic aromatic hydrocarbons, such as 1-(Trifluoromethyl)naphthalene-7-methanol, presents unique challenges.

The presence of fluorine (19F), a magnetically active nucleus, adds a layer of complexity to NMR spectra. 19F couples with both protons (1H) and carbons (13C), leading to more intricate splitting patterns in their respective spectra. nih.govscite.ai While this provides a wealth of structural information, the interpretation of these complex spectra can be challenging. rsc.org

Key challenges in the NMR analysis of such compounds include:

Complex Coupling Patterns: The long-range couplings between 19F and 1H/13C can make spectral assignment difficult. nih.gov

Signal Overlap: In complex molecules, the signals in 1H and 13C NMR spectra can overlap, further complicating the analysis.

Reference Standards: The chemical shifts in 19F NMR are sensitive to the solvent and reference standard used, requiring careful experimental setup for accurate measurements.

Despite these challenges, advanced NMR techniques, including two-dimensional correlation spectroscopy (e.g., HMBC, HSQC), are invaluable tools for the unambiguous structural elucidation of these complex molecules. rsc.org The large chemical shift dispersion of 19F NMR can also be advantageous in separating signals from different fluorinated groups within a molecule. researchgate.net

Methodologies for the Synthesis of this compound and Related Fluorinated Naphthalenemethanols

The synthesis of fluorinated naphthalenemethanols, such as this compound, requires sophisticated chemical strategies. These methodologies can be broadly categorized into two main phases: the construction of the fundamental naphthalene core already bearing the trifluoromethyl group, and the introduction of the trifluoromethyl moiety onto a pre-existing naphthalene skeleton. Both approaches leverage advanced techniques in modern organic chemistry to achieve the desired molecular architecture.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F3O B11883617 1-(Trifluoromethyl)naphthalene-7-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[8-(trifluoromethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2

InChI Key

XYKKQKDRJDYROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CO)C(=C1)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Synthetic Transformations of 1 Trifluoromethyl Naphthalene 7 Methanol Derivatives

Reactions of the Trifluoromethyl Group: Stability and Functionalization

The trifluoromethyl group is one of the most stable and inert functionalities in organic chemistry. Its reactivity is generally low due to the high strength of the carbon-fluorine bonds. However, under specific conditions, this group can be induced to undergo transformations.

C-F Bond Activation and Subsequent Transformations

The activation of a C-F bond in a trifluoromethyl group is a challenging yet synthetically valuable transformation that can lead to the formation of difluoro- or monofluoro-functionalized compounds. This process typically requires harsh reaction conditions or the use of specific catalytic systems. Methods for the selective activation of a single C-F bond in trifluoromethyl arenes have been developed, often employing transition metal catalysts. For instance, palladium and copper co-catalytic systems have been shown to selectively reduce ArCF3 to ArCF2H. While direct experimental data on 1-(trifluoromethyl)naphthalene-7-methanol is scarce, it is expected to exhibit similar behavior to other trifluoromethylated arenes, where C-F bond activation could be achieved under appropriate catalytic conditions.

The transformation of a trifluoromethyl group can also be achieved through radical reactions. For example, photoredox catalysis can be employed to generate a difluoromethyl radical from a trifluoromethyl group, which can then participate in various C-C bond-forming reactions.

Table 1: Examples of C-F Bond Activation in Trifluoromethyl Arenes

Catalyst System Reactant Product Reference
Palladium/Copper ArCF3 ArCF2H researchgate.net
Photoredox Catalyst ArCF3 ArCF2-R -

Influence of the Trifluoromethyl Group on Adjacent Reaction Centers

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the reactivity of adjacent functional groups and the aromatic ring. The -CF3 group exerts a strong negative inductive effect (-I effect), which deactivates the naphthalene (B1677914) ring towards electrophilic attack and activates it towards nucleophilic attack. This electronic influence is crucial in directing the regioselectivity of aromatic substitution reactions.

Furthermore, the electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the methanol (B129727) moiety at the 7-position. For instance, it can influence the acidity of the hydroxyl proton and the stability of carbocation intermediates formed during reactions at the benzylic position.

Reactions of the Methanol Moiety: Oxidation, Esterification, and Etherification

The methanol group at the 7-position of the naphthalene ring is a primary benzylic alcohol and, as such, can undergo a variety of common transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 1-(trifluoromethyl)naphthalene-7-carbaldehyde, or further to the carboxylic acid, 1-(trifluoromethyl)naphthalene-7-carboxylic acid. A wide range of oxidizing agents can be employed for this transformation, with the choice of reagent determining the oxidation state of the product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group is not expected to significantly hinder these oxidation reactions.

Esterification: The methanol moiety can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. This reaction is a standard transformation for primary alcohols and is expected to proceed efficiently for this compound.

Etherification: Etherification of the methanol group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed condensation of the alcohol with another alcohol can also lead to ether formation.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. In the case of 1-(trifluoromethyl)naphthalene (B1313596), the trifluoromethyl group at the 1-position is a strong deactivating and meta-directing group. Therefore, electrophilic substitution is expected to be disfavored and, if it occurs, would likely be directed to the 5- and 8-positions of the same ring or to the other ring. The methanol group at the 7-position is an activating, ortho-, para-directing group. Considering the combined effects, electrophilic attack on the second ring would be favored, likely at the position ortho to the activating hydroxymethyl group.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing trifluoromethyl group activates the naphthalene ring for nucleophilic aromatic substitution (SNAr). This reaction typically requires a leaving group, such as a halide, on the ring. For a hypothetical derivative like 1-(trifluoromethyl)-x-halonaphthalene, a nucleophile could displace the halide. The trifluoromethyl group would stabilize the negative charge in the Meisenheimer intermediate, particularly if the attack occurs at a position that allows for resonance delocalization of the negative charge onto the trifluoromethyl group. For nucleophilic substitution to occur on the naphthalene ring of this compound, a leaving group would need to be present at a suitable position.

Table 2: Predicted Regioselectivity of Aromatic Substitution on 1-(Trifluoromethyl)naphthalene

Reaction Type Directing Effect of -CF3 (at C1) Predicted Major Products
Electrophilic Aromatic Substitution Deactivating, meta-directing Substitution at C5, C8, or on the other ring
Nucleophilic Aromatic Substitution (with a leaving group) Activating, ortho-, para-directing Substitution at positions ortho or para to the -CF3 group

Cycloaddition and Condensation Reactions Utilizing Trifluoromethylated Naphthalene Scaffolds

The naphthalene ring system can participate in cycloaddition reactions, although this often requires forcing conditions due to the aromatic stability of the naphthalene core.

Cycloaddition Reactions: The trifluoromethylated naphthalene scaffold could potentially act as a diene in Diels-Alder reactions, although the dearomatization process is energetically unfavorable. Photochemical [4+2] cycloadditions of naphthalenes have been reported, and it is conceivable that 1-(trifluoromethyl)naphthalene derivatives could undergo similar transformations. The electronic nature of the trifluoromethyl group would influence the reactivity of the naphthalene system as a diene.

Condensation Reactions: The derivatives of this compound, such as the corresponding aldehyde (1-(trifluoromethyl)naphthalene-7-carbaldehyde), are valuable precursors for condensation reactions. For instance, the aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated products. It can also participate in Wittig reactions with phosphorus ylides to generate alkenes. These condensation reactions provide a powerful tool for extending the carbon framework and introducing further functionalization to the trifluoromethylated naphthalene scaffold.

Advanced Spectroscopic Characterization Methodologies for Fluorinated Naphthalenemethanols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems (e.g., ¹⁹F-NMR, ¹H-NMR, ¹³C-NMR Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For fluorine-containing compounds such as 1-(Trifluoromethyl)naphthalene-7-methanol, a multi-nuclear approach involving ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR is particularly powerful.

¹⁹F-NMR Spectroscopy: The ¹⁹F nucleus is 100% abundant and possesses a spin of ½, making ¹⁹F-NMR a highly sensitive technique. The chemical shift of the trifluoromethyl (-CF₃) group is a key diagnostic feature. For aromatic trifluoromethyl groups, the chemical shift is influenced by the electronic environment of the naphthalene (B1677914) ring system. In a compound like 1-(trifluoromethyl)naphthalene (B1313596), the ¹⁹F-NMR spectrum shows a singlet at approximately -59.72 ppm (in CDCl₃) rsc.org. For this compound, the presence of the hydroxymethyl group at the 7-position is expected to have a minor electronic effect on the trifluoromethyl group at the 1-position, resulting in a singlet in a similar chemical shift region.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number, connectivity, and chemical environment of protons in the molecule. For this compound, the spectrum would be characterized by signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The aromatic protons would appear as a complex set of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The methylene protons (-CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

¹³C-NMR Spectroscopy and Correlation Techniques: The ¹³C-NMR spectrum reveals the carbon framework of the molecule. The carbon atom of the trifluoromethyl group is readily identifiable due to its large one-bond coupling constant with the three fluorine atoms (¹JCF), which splits the signal into a quartet. For 1-(trifluoromethyl)naphthalene, the CF₃ carbon appears as a quartet with a coupling constant of approximately 271 Hz rsc.org. The carbon atoms of the naphthalene ring will appear in the aromatic region (δ 120-140 ppm), and their chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxymethyl group. The methylene carbon of the methanol group would be expected in the range of δ 60-70 ppm.

Two-dimensional correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), allowing for the complete assembly of the molecular structure.

Spectroscopic Data for Structurally Similar Compounds
Compound ¹⁹F-NMR (CDCl₃)
1-(trifluoromethyl)naphthaleneδ -59.72 (s, 3F) ppm rsc.org
Compound ¹H-NMR (CDCl₃)
1-(trifluoromethyl)naphthaleneδ 8.25 (d, J = 8 Hz, 1H), δ 8.03 (d, J = 8.0 Hz, 1H), δ 7.92 (q, J = 8.0 Hz, 2H), δ 7.67-7.58 (m, 2H), δ 7.51 (t, J = 8 Hz, 1H) ppm rsc.org
Compound ¹³C-NMR (CDCl₃)
1-(trifluoromethyl)naphthaleneδ 134.0, 132.9, 129.1, 128.9, 127.8, 126.7, 126.2 (q, J = 30 Hz), 124.8 (q, J = 6 Hz), 124.4 (q, J = 3 Hz), 124.3, 124.9 (q, J = 271 Hz) ppm rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₂H₉F₃O), the expected exact mass can be calculated with high precision. HRMS techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy in the sub-ppm range.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion of this compound can undergo characteristic fragmentation. Common fragmentation pathways would likely involve the loss of the trifluoromethyl group (-CF₃), the hydroxymethyl group (-CH₂OH), or water (H₂O) from the molecular ion. The analysis of these fragment ions helps to confirm the presence of these functional groups and their connectivity within the molecule.

Expected HRMS Data for this compound
Molecular Formula C₁₂H₉F₃O
Calculated Exact Mass 226.0605
Common Fragmentation Pathways Loss of -CF₃, Loss of -CH₂OH, Loss of H₂O

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would reveal the planarity of the naphthalene ring system and the orientation of the trifluoromethyl and hydroxymethyl substituents. Furthermore, X-ray crystallography provides insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. In the case of this compound, hydrogen bonding involving the hydroxyl group is expected to be a dominant intermolecular force, potentially leading to the formation of chains or networks of molecules in the solid state. While the crystal structure of the parent compound, naphthalen-1-yl-methanol, has been reported to exhibit O-H···O hydrogen bonds that generate infinite chains, the specific crystal structure for this compound is not currently available in the public domain nih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, C-H, C-F, and C-O bonds, as well as the aromatic C=C bonds of the naphthalene ring. The O-H stretching vibration of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and methylene groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1100-1350 cm⁻¹. The C-O stretching vibration of the primary alcohol would be found in the 1000-1050 cm⁻¹ range. The aromatic C=C stretching vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the naphthalene ring system are expected to be particularly strong in the Raman spectrum. The C-F stretching vibrations of the -CF₃ group would also be observable.

Expected Vibrational Frequencies for this compound
Functional Group Expected IR Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (methylene)2850-2960
C=C (aromatic)1400-1600
C-F (trifluoromethyl)1100-1350 (strong)
C-O (primary alcohol)1000-1050

Theoretical and Computational Investigations of 1 Trifluoromethyl Naphthalene 7 Methanol Systems

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for exploring the electronic landscape of molecules. For fluorinated naphthalenes, these methods elucidate the effects of electron-withdrawing substituents on the aromatic system, helping to predict stability and reactivity. iau.iriau.ir

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of substituted naphthalenes. nih.gov Calculations, often using functionals like B3LYP with dispersion correction (B3LYP-D3) and basis sets such as 6-311++G(d,p), provide accurate predictions of molecular geometries, including bond lengths and angles. nih.gov

Computational explorations of the potential energy surface (PES) of naphthalene (B1677914) isomers help identify low-energy transformation pathways. mdpi.com These studies reveal that the energy landscape is complex, with various isomers accessible through different reaction coordinates. mdpi.com For a molecule like 1-(Trifluoromethyl)naphthalene-7-methanol, DFT can be used to map the rotational energy barrier of the hydroxymethyl group and the trifluoromethyl group, identifying the most stable conformations. The investigation of naphthalene's PES below the fragmentation energy has identified 22 low-energy isomers, providing a foundational understanding of its structural possibilities. mdpi.com

Table 1: Typical DFT Parameters for Naphthalene Derivative Calculations
ParameterCommon Value/MethodApplication
FunctionalB3LYP, B3LYP-D3, M06-2XCalculation of electronic structure and energy
Basis Set6-311G(d,p), 6-311++G(d,p)Describes the atomic orbitals used in the calculation
MethodSelf-Consistent Charge (SCC-)DFTBUsed for exploring potential energy surfaces
SoftwareGaussian, deMonNanoComputational chemistry software packages

The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, dramatically alters the electronic properties of the naphthalene core. amu.edu.pl Computational studies have systematically investigated these substituent effects on the stability and electronic characteristics of naphthalene. iau.iriau.ir

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions over time. For flexible molecules like this compound, MD is essential for exploring conformational changes and intermolecular binding.

Simulations can reveal the preferred orientations of the hydroxymethyl substituent and how its flexibility influences the molecule's interaction with its environment. Born-Oppenheimer Molecular Dynamics (BOMD) simulations, for example, have been used to study the microhydration of naphthalene, showing that water molecules are highly mobile on the aromatic surface even at low temperatures. nih.gov This indicates that the potential energy surface is shallow, leading to fluxional geometries. nih.gov

In the solid state, intermolecular interactions dictate the crystal packing. For highly fluorinated naphthalenes, interactions are often dominated by offset π-stacking and C-H···F-C hydrogen bonds. rsc.orgwhiterose.ac.uk The nature of these interactions can be rationalized by calculating the molecule's electrostatic potential, which typically shows positive regions around hydrogen atoms and negative regions around fluorine atoms. rsc.org Computational studies on perfluorohalogenated naphthalenes have highlighted the importance of both σ-hole (on halogens) and π-hole (on the aromatic ring) bonding in determining crystal structures. scispace.comchemrxiv.org MD simulations can predict crystal growth and morphology by modeling the addition of new molecules to growing crystal faces. rsc.org

Predicting Reaction Mechanisms and Transition States in Fluorination Chemistry

Computational chemistry is instrumental in elucidating the complex mechanisms of fluorination reactions. rsc.org DFT calculations can map the entire reaction pathway, identifying intermediate structures, transition states, and calculating the associated activation energies.

For example, theoretical studies on the defluorination of trifluoromethylphenols suggest that the reaction proceeds via an E1cb mechanism. rsc.org In fluorination chemistry, understanding the transition states is key to predicting reaction outcomes, including regioselectivity. nih.gov Computational models have shown that the electronic environment of the fluoride (B91410) ion, modulated by factors like hydrogen-bond donor catalysts, can be rationally tuned to control which position on a molecule is fluorinated. nih.gov

First-principles calculations have also been used to predict the thermodynamically favored pathways for fluorination and defluorination reactions in systems like fluoride-shuttle batteries. acs.org By comparing the formation enthalpies of the metal fluoride, a fluorine vacancy, and an interstitial fluorine defect, a selection rule can be developed to predict whether the reaction will proceed via a two-phase or solid-solution mechanism. acs.org Such predictive power is crucial for designing more efficient chemical processes and materials.

Table 2: Computational Approaches to Reaction Mechanism Prediction
Computational MethodInformation ObtainedExample Application
DFT Transition State SearchGeometry of transition states, activation energy barriersPredicting regioselectivity in nucleophilic fluorination. nih.gov
First-Principles Enthalpy CalculationThermodynamic favorability of reaction pathwaysDetermining fluorination mechanisms in battery electrodes. acs.org
DFT Pathway ModelingIdentification of intermediates and elementary stepsInvestigating the mechanism of aqueous defluorination. rsc.org

Computational Design Principles for Novel Fluorinated Naphthalene Derivatives

The insights gained from theoretical calculations are being harnessed to design novel fluorinated naphthalene derivatives with tailored properties for specific applications, ranging from medicinal chemistry to materials science. nih.govmdpi.com

Structure-based drug design, for instance, utilizes computational techniques to rationally design inhibitors for biological targets. Naphthalene-based compounds have been designed as potent inhibitors for enzymes like the SARS-CoV-2 papain-like protease (PLpro). nih.gov Computational screening of designed molecules for pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) helps to prioritize candidates for synthesis and testing. nih.gov

In materials science, computational design focuses on tuning the electronic and self-assembly properties of fluorinated naphthalenes. The introduction of fluorine atoms is a key strategy for developing n-type organic semiconductors from naphthalene diimide (NDI) cores. nih.govmdpi.com Quantum-chemical calculations help predict the impact of fluorination on molecular orbital energies and reorganization energies, which are critical parameters for charge transport efficiency. dntb.gov.ua By understanding how side chains and core substituents affect crystal packing and electronic coupling, researchers can computationally design novel NDI derivatives with improved performance in organic field-effect transistors (OFETs). nih.govmdpi.com

Advanced Applications of 1 Trifluoromethyl Naphthalene 7 Methanol As a Research Scaffold and in Functional Materials

Design and Derivatization of Molecular Scaffolds for Chemical Biology Probes

There is no specific information available in the searched literature detailing the use of 1-(Trifluoromethyl)naphthalene-7-methanol as a molecular scaffold for designing chemical biology probes. The design of molecular scaffolds is a fundamental concept in medicinal chemistry and chemical biology, where a core structure is systematically modified to develop new compounds with specific biological activities. While the naphthalene (B1677914) core is a common scaffold, the specific derivatization and application of this compound in this context are not described.

Integration into Fluorescent and Optoelectronic Materials (e.g., BODIPY Derivatives, Polynaphthalimides)

Information regarding the integration of this compound into fluorescent and optoelectronic materials such as BODIPY (boron-dipyrromethene) derivatives or polynaphthalimides is not present in the available literature. BODIPY dyes are a well-known class of fluorescent molecules with a wide range of applications, and their properties can be tuned by attaching different functional groups. However, there are no specific examples or studies describing the incorporation of the this compound moiety into these dyes. Similarly, polynaphthalimides are a class of high-performance polymers, but the use of this specific monomer is not documented.

Role in the Development of Advanced Catalytic Systems

The role of this compound in the development of advanced catalytic systems is not described in the searched scientific literature. The development of new catalysts often involves the synthesis of novel ligands that can coordinate with metal centers to promote specific chemical transformations. While alcohols and naphthalene-containing molecules can be used to create ligands, there are no specific reports on the application of this compound for this purpose.

Exploitation in Analytical Chemistry and Sensing Technologies

There is no information available on the exploitation of this compound in analytical chemistry and sensing technologies. Fluorescent naphthalene derivatives are often used as probes and sensors for the detection of various analytes. The trifluoromethyl group can influence the electronic properties of the naphthalene ring system, which could potentially be exploited in sensor design. However, specific research on the application of this compound as a sensor or in other analytical methods has not been found.

Emerging Research Avenues and Future Outlook in 1 Trifluoromethyl Naphthalene 7 Methanol Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's shift towards sustainability has placed a strong emphasis on developing environmentally benign synthetic methods. organic-chemistry.org For 1-(Trifluoromethyl)naphthalene-7-methanol, future research is focused on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards greener alternatives. researchgate.netresearchgate.net

Key sustainable strategies being explored include:

Biocatalysis : The use of enzymes, such as alcohol dehydrogenases, offers a highly selective and efficient route to aromatic alcohols under mild, aqueous conditions. organic-chemistry.org Future research may involve engineering specific enzymes for the asymmetric reduction of a corresponding ketone precursor, yielding chiral this compound, a valuable building block for pharmaceuticals. Furthermore, multienzyme strategies using engineered transferases could be developed for targeted fluoroalkylation, offering a novel biocatalytic path to the molecule. sioc.ac.cn

Flow Chemistry : Continuous flow processes provide enhanced safety, efficiency, and scalability compared to batch reactions. This technology minimizes reaction times and solvent use, aligning with the principles of green chemistry. researchgate.net Synthesizing trifluoromethylated naphthalenes via flow reactors could streamline production and reduce the environmental footprint.

Catalyst Innovation : The development of novel, recyclable, and environmentally friendly catalysts is crucial. This includes exploring organocatalysis, which avoids the use of heavy metals, for key synthetic steps. organic-chemistry.org For instance, an ortho-naphthoquinone catalyst could enable a biomimetic oxidation protocol, representing a green alternative to metal-catalyzed reactions in related syntheses. organic-chemistry.org

Table 1: Potential Green Synthesis Strategies for this compound

Strategy Key Principles & Advantages Research Focus
Biocatalysis Use of enzymes; high selectivity; mild reaction conditions; reduced waste. organic-chemistry.orgsioc.ac.cn Engineering alcohol dehydrogenases for asymmetric synthesis; developing novel enzymatic fluoroalkylation pathways. sioc.ac.cn
Flow Chemistry Continuous processing; enhanced safety and control; reduced solvent and energy use; improved scalability. researchgate.net Designing and optimizing continuous flow reactors for the synthesis and purification of fluorinated naphthalene (B1677914) intermediates.
Organocatalysis Metal-free catalysis; lower toxicity; often biodegradable catalysts. organic-chemistry.org Development of biomimetic catalysts for key transformations like oxidation or reduction steps. organic-chemistry.org
Eco-Friendly Reagents Use of safer solvents (e.g., water, ethanol); development of less hazardous trifluoromethylating agents. organic-chemistry.org Screening for effective and recyclable solvent systems; designing new reagents with improved safety profiles.

Exploration of Novel Reactivity Patterns for Fluorinated Naphthalene Alcohols

The unique electronic landscape of this compound, created by the interplay between the electron-rich naphthalene core and the strongly electron-withdrawing CF3 group, suggests a rich and underexplored reactivity profile. vaia.com

Future research will likely focus on several key areas:

Influence of the Trifluoromethyl Group : The CF3 group significantly deactivates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-positions relative to its point of attachment. vaia.com A systematic investigation into how this deactivating effect influences a range of electrophilic reactions (e.g., nitration, halogenation, Friedel-Crafts) on the naphthalene core is a promising research avenue.

Reactivity of the Methanol (B129727) Moiety : The hydroxymethyl group (-CH2OH) is a versatile functional handle for a wide array of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution. Understanding how the electronic pull of the distant CF3 group modulates the reactivity of this alcohol—for instance, by altering the acidity of the proton or the stability of reaction intermediates—is a critical area for study.

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for activating C-H bonds and forging new chemical bonds under mild conditions. rsc.org Exploring the photocatalytic functionalization of this compound could unlock novel reaction pathways for creating more complex molecular architectures.

Advanced Materials Science: Beyond Current Applications

While specific applications for this compound are not yet established, its structural motifs are found in high-performance materials, suggesting significant future potential. ontosight.ainih.gov The combination of the rigid naphthalene backbone with the property-modifying trifluoromethyl group makes it an attractive building block. nih.gov

Emerging applications could be found in:

Organic Electronics : Fluorinated naphthalene diimides are utilized as n-type semiconductors in organic field-effect transistors (OFETs) and as electron transport materials in perovskite solar cells. semanticscholar.orgnih.govepa.gov The low-lying LUMO levels and enhanced stability conferred by fluorine are key to this performance. nih.gov this compound could serve as a precursor to new classes of naphthalene-based materials with tailored electronic properties for applications in flexible displays, printed electronics, and photovoltaics. sigmaaldrich.com

Fluorinated Polymers : The incorporation of fluorine into polymers can dramatically enhance their thermal stability, chemical resistance, and hydrophobicity, while also lowering their refractive index and dielectric constant. nih.gov As a functionalized monomer, this compound could be polymerized to create novel materials for specialized coatings, membranes, or advanced optical components.

Liquid Crystals : The rigid, planar structure of the naphthalene core is a common feature in liquid crystal molecules. The introduction of a CF3 group can influence intermolecular interactions and packing, potentially leading to the development of new liquid crystalline materials with unique phase behaviors and electro-optical properties.

Interdisciplinary Research with Computational and Experimental Synergy

The synergy between computational chemistry and experimental work is essential for accelerating the discovery and optimization of complex molecules like this compound. rsc.orgrsc.org Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into molecular properties that can guide experimental design. nih.govnih.govresearchgate.net

Future interdisciplinary efforts are expected to:

Predict Reactivity and Mechanisms : DFT calculations can model reaction pathways and transition states, predicting the most likely outcomes of chemical reactions. mdpi.com This allows researchers to screen potential reactions and conditions in silico before committing to resource-intensive lab work, optimizing the synthesis of new derivatives.

Elucidate Electronic and Optical Properties : Computational methods can accurately predict key electronic properties such as HOMO/LUMO energy levels, which are critical for designing materials for organic electronics. mdpi.comresearchgate.net This predictive power helps in designing molecules with desired charge-transport or light-emitting characteristics.

Understand Intermolecular Interactions : The fluorine atom has a profound impact on non-covalent interactions, such as π-π stacking and hydrogen bonding. rsc.orgresearchgate.netnih.gov A combined experimental and computational approach can elucidate how this compound molecules interact with each other in the solid state or with biological targets, which is crucial for materials science and medicinal chemistry applications. rsc.orgnih.gov Studies have shown that the presence of multiple CF3 groups on a naphthalene ring significantly increases its sensitivity to the electronic effects of other substituents, a phenomenon that can be precisely modeled and understood through DFT. nih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(trifluoromethyl)naphthalene-7-methanol to improve yield and purity?

  • Methodology :

  • Use halogenated naphthalene precursors (e.g., 7-hydroxynaphthalene derivatives) and trifluoromethylation reagents like trifluoromethyl iodide or copper-mediated cross-coupling reactions .
  • Control reaction conditions (temperature: 60–80°C; solvent: tetrahydrofuran or dichloromethane) to minimize side reactions .
  • Purify intermediates via column chromatography and confirm structural integrity using 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Spectroscopy : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substitution patterns and functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • X-ray Crystallography : Resolve molecular geometry and bond lengths to understand steric effects of the trifluoromethyl group .

Q. How should researchers design preliminary toxicological studies for this compound?

  • Methodology :

  • Follow ATSDR guidelines for naphthalene derivatives: prioritize in vitro assays (e.g., Ames test for mutagenicity) and acute toxicity studies in rodents (oral/inhalation routes) .
  • Use inclusion criteria from Table B-1 () to select relevant endpoints (e.g., hepatic, respiratory effects).

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s toxicological pathways?

  • Methodology :

  • Conduct in vivo metabolomics to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using LC-MS/MS .
  • Apply ATSDR’s systematic review framework (Steps 4–8 in ) to assess dose-response relationships and mechanistic plausibility.
  • Use knockout rodent models to study cytochrome P450 (CYP2F2) involvement in bioactivation .

Q. How can contradictory data on metabolic stability be resolved?

  • Methodology :

  • Perform risk-of-bias assessments using tools like Table C-6/C-7 () to evaluate study design (e.g., randomization, dose reporting).
  • Replicate experiments under standardized conditions (e.g., ISO 10993-22 for in vitro metabolism assays) .
  • Use computational models (QSAR, molecular docking) to predict metabolic hotspots and compare with empirical data .

Q. What strategies are effective for studying environmental partitioning and degradation?

  • Methodology :

  • Measure octanol-water partition coefficients (logP\log P) to predict bioaccumulation potential .
  • Conduct photolysis experiments under UV light (λ = 254 nm) to assess degradation kinetics in water/soil matrices .
  • Monitor airborne particulate matter using GC-MS to evaluate atmospheric persistence .

Q. How can computational modeling aid in predicting biological activity?

  • Methodology :

  • Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites .
  • Apply molecular dynamics simulations to study interactions with biological targets (e.g., enzyme active sites) .
  • Validate predictions with in vitro binding assays (e.g., fluorescence polarization for protein-ligand affinity) .

Q. What biomarkers are suitable for monitoring occupational exposure?

  • Methodology :

  • Identify urinary metabolites (e.g., hydroxylated derivatives) via untargeted metabolomics in exposed populations .
  • Use LC-HRMS to detect adducts with glutathione or hemoglobin as biomarkers of oxidative stress .

Q. How can interspecies differences in toxicity be addressed for risk assessment?

  • Methodology :

  • Compare metabolic profiles across species (e.g., human hepatocytes vs. rodent microsomes) using in vitro systems .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.